molecular formula C21H24FNO2 B5369961 [4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]methanol

[4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]methanol

Cat. No. B5369961
M. Wt: 341.4 g/mol
InChI Key: IJMJKQXGLHILFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]methanol, commonly known as FPEPM, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPEPM has been shown to possess a wide range of biological activities, including analgesic, anti-inflammatory, and anti-tumor properties.

Mechanism of Action

The mechanism of action of FPEPM is not fully understood, but it is believed to act on the central nervous system by inhibiting the reuptake of certain neurotransmitters, such as serotonin and norepinephrine. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
FPEPM has been shown to possess analgesic and anti-inflammatory effects in animal models. It has also been shown to exhibit anti-tumor activity in vitro and in vivo. FPEPM has been found to be well-tolerated in animal studies, with no significant side effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPEPM is its potential as a new drug candidate for the treatment of pain and inflammation. Its anti-tumor activity also makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of FPEPM is its relatively low solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the research and development of FPEPM. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations of FPEPM to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of FPEPM and its potential applications in the treatment of pain, inflammation, and cancer.

Synthesis Methods

The synthesis of FPEPM involves a multi-step process that includes the reaction of 4-nitrobenzaldehyde with 4-fluoro phenyl acetic acid to form 4-(4-fluorophenyl)-3-buten-2-one. The intermediate is then reacted with piperidine to form 3-(2-(4-fluorophenyl)ethyl)-1-piperidinone. Finally, the reaction of 3-(2-(4-fluorophenyl)ethyl)-1-piperidinone with 4-(hydroxymethyl)phenylboronic acid and a palladium catalyst yields FPEPM.

Scientific Research Applications

FPEPM has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. FPEPM has also been shown to exhibit anti-tumor activity, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-[4-(hydroxymethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO2/c22-20-11-7-16(8-12-20)3-4-17-2-1-13-23(14-17)21(25)19-9-5-18(15-24)6-10-19/h5-12,17,24H,1-4,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMJKQXGLHILFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CO)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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